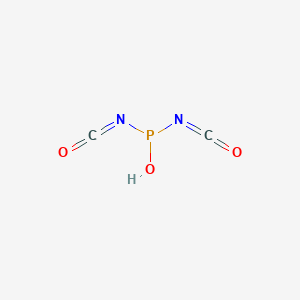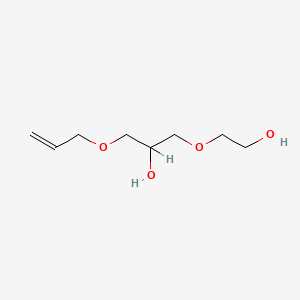
Corticosterone, MO-TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corticosterone, MO-TMS, is a derivative of corticosterone, a steroid hormone produced in the adrenal cortex. It is often used in gas chromatography-mass spectrometry (GC-MS) for the analysis of steroids in biological fluids. The compound is formed by derivatizing corticosterone with O-methyloxime (MO) and trimethylsilyl (TMS) groups, which enhances its volatility and stability for analytical purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of corticosterone, MO-TMS, involves the derivatization of corticosterone. The process typically includes the following steps:
Extraction: Corticosterone is extracted from biological samples using solid-phase extraction techniques.
Derivatization: The extracted corticosterone is reacted with O-methyloxime (MO) to form the O-methyloxime derivative. .
Industrial Production Methods
While the industrial production of this compound, is not extensively documented, the process generally follows similar steps as the laboratory preparation, with scaling up of the extraction and derivatization processes to handle larger volumes of biological samples.
Análisis De Reacciones Químicas
Types of Reactions
Corticosterone, MO-TMS, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound, to its reduced forms.
Substitution: Substitution reactions can occur at the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using GC-MS .
Aplicaciones Científicas De Investigación
Corticosterone, MO-TMS, has a wide range of applications in scientific research:
Chemistry: It is used in analytical chemistry for the quantification and profiling of steroids in biological samples.
Biology: The compound is used to study steroid metabolism and hormone regulation in biological systems.
Medicine: It is used in clinical research to investigate disorders related to steroid hormone imbalances.
Industry: The compound is used in the pharmaceutical industry for the development and testing of steroid-based drugs
Mecanismo De Acción
Corticosterone, MO-TMS, exerts its effects by interacting with specific molecular targets and pathways:
Glucocorticoid Receptor: The compound binds to the glucocorticoid receptor, modulating gene transcription and protein synthesis.
Mineralocorticoid Receptor: It also interacts with the mineralocorticoid receptor, influencing electrolyte balance and blood pressure regulation
Comparación Con Compuestos Similares
Similar Compounds
Corticosterone: The parent compound, which lacks the MO and TMS groups.
Corticosterone, bis-MO-bis-TMS: A similar derivative with additional MO and TMS groups.
Uniqueness
Corticosterone, MO-TMS, is unique due to its enhanced volatility and stability, making it particularly suitable for GC-MS analysis. This distinguishes it from other corticosterone derivatives that may not be as amenable to this analytical technique .
Propiedades
Número CAS |
32206-60-3 |
|---|---|
Fórmula molecular |
C29H52N2O4Si2 |
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-N-methoxy-17-[N-methoxy-C-(trimethylsilyloxymethyl)carbonimidoyl]-10,13-dimethyl-11-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-imine |
InChI |
InChI=1S/C29H52N2O4Si2/c1-28-16-15-21(30-32-3)17-20(28)11-12-22-23-13-14-24(25(31-33-4)19-34-36(5,6)7)29(23,2)18-26(27(22)28)35-37(8,9)10/h17,22-24,26-27H,11-16,18-19H2,1-10H3/t22-,23-,24+,26?,27+,28-,29-/m0/s1 |
Clave InChI |
FFEVUTYFVPQKAH-VYVBYCIVSA-N |
SMILES isomérico |
C[C@]12CCC(=NOC)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CC[C@@H]4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(=NOC)C=C1CCC3C2C(CC4(C3CCC4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



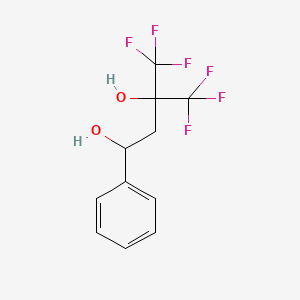
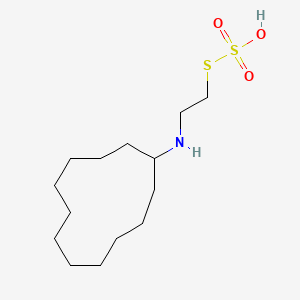
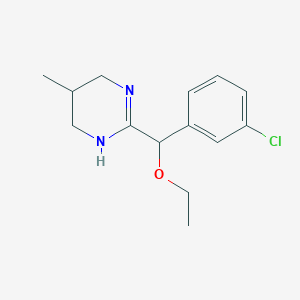
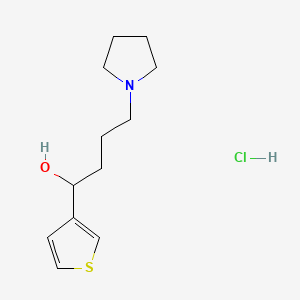
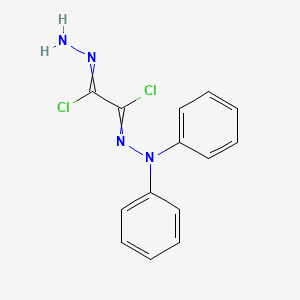
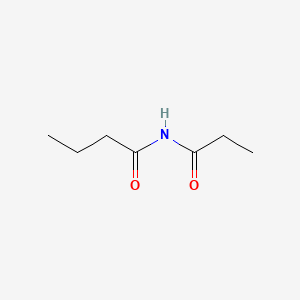

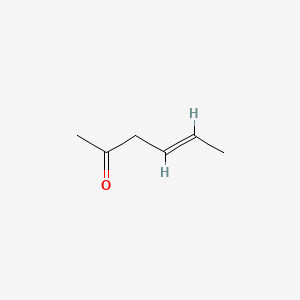

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
